molecular formula C13H6F3NO B13132819 Fluoren-9-one, 2-amino-1,4,7-trifluoro- CAS No. 17698-84-9

Fluoren-9-one, 2-amino-1,4,7-trifluoro-

Katalognummer: B13132819
CAS-Nummer: 17698-84-9
Molekulargewicht: 249.19 g/mol
InChI-Schlüssel: LNDJWVDZIRHOLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoren-9-one, 2-amino-1,4,7-trifluoro- is a chemical compound with the molecular formula C13H6F3NO. It is a derivative of fluorenone, characterized by the presence of amino and trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-9-one, 2-amino-1,4,7-trifluoro- typically involves the introduction of amino and trifluoromethyl groups to the fluorenone core. One common method involves the reaction of fluorenone with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of Fluoren-9-one, 2-amino-1,4,7-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Fluoren-9-one, 2-amino-1,4,7-trifluoro- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with different functional groups, while substitution reactions can produce a wide range of substituted fluorenone compounds .

Wissenschaftliche Forschungsanwendungen

Fluoren-9-one, 2-amino-1,4,7-trifluoro- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Fluoren-9-one, 2-amino-1,4,7-trifluoro- involves its interaction with molecular targets and pathways. The amino and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Fluoren-9-one, 2-amino-1,4,7-trifluoro- is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

17698-84-9

Molekularformel

C13H6F3NO

Molekulargewicht

249.19 g/mol

IUPAC-Name

2-amino-1,4,7-trifluorofluoren-9-one

InChI

InChI=1S/C13H6F3NO/c14-5-1-2-6-7(3-5)13(18)11-10(6)8(15)4-9(17)12(11)16/h1-4H,17H2

InChI-Schlüssel

LNDJWVDZIRHOLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(C(=CC(=C23)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.